GW 9578

Catalog No.
S529662
CAS No.
247923-29-1
M.F
C26H34F2N2O3S
M. Wt
492.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW 9578

CAS Number

247923-29-1

Product Name

GW 9578

IUPAC Name

2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C26H34F2N2O3S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32)

InChI Key

KYQNYMXQHLMADB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GW 9578, GW-9578, GW9578

Canonical SMILES

CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F

The exact mass of the compound 2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid is 492.2258 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW 9578 (CAS: 247923-29-1) is a highly selective, ureido-thioisobutyric acid-derived agonist of the peroxisome proliferator-activated receptor alpha (PPARα). Originally developed to overcome the potency limitations of classical fibrates, this compound exhibits nanomolar binding affinity and robust transcriptional activation capabilities. In procurement and material selection, GW 9578 is prioritized for its exceptional subtype selectivity and its ability to drive profound lipid-lowering and insulin-sensitizing effects at a fraction of the mass required by benchmark compounds, making it a critical reagent for advanced metabolic, cardiovascular, and target-engagement assays [1].

Substituting GW 9578 with generic PPARα agonists, such as fenofibrate, clofibrate, or Wy-14643, introduces significant experimental and formulation liabilities. Classical fibrates are relatively weak agonists that require micromolar concentrations in vitro and high milligram-per-kilogram doses in vivo to achieve target activation. This high-dose requirement complicates formulation due to solubility limits, increases the risk of off-target toxicity, and often results in incomplete or mixed receptor activation. By contrast, the thioisobutyric acid headgroup of GW 9578 confers strict subtype selectivity and nanomolar potency, allowing researchers to isolate PPARα-specific pathways without the confounding variables introduced by massive dosing volumes[1].

In Vitro Receptor Potency and Subtype Selectivity

GW 9578 demonstrates profound potency at the PPARα receptor, achieving activation at nanomolar concentrations. In direct comparative assays, GW 9578 exhibited an EC50 of 5 nM for murine PPARα and 50 nM for human PPARα. This represents a 50- to 500-fold increase in potency compared to classical ureido-fibrates and benchmark compounds like fenofibrate, which typically require micromolar concentrations for equivalent activation. Furthermore, GW 9578 maintains a 300-fold selectivity for murine PPARα over PPARγ and PPARδ [1].

Evidence DimensionReceptor Activation (EC50)
Target Compound Data5 nM (murine PPARα), 50 nM (human PPARα)
Comparator Or BaselineClassical fibrates (micromolar range, e.g., >1 µM)
Quantified Difference50- to 500-fold higher potency for GW 9578
ConditionsIn vitro receptor transactivation assays

Enables assay miniaturization and reduces solvent-induced toxicity in cell-based screening by requiring significantly lower API concentrations.

In Vivo Dosing Efficiency for Lipid Lowering

The nanomolar in vitro potency of GW 9578 translates directly to highly efficient in vivo performance. In cholesterol/cholic acid-fed rat models, GW 9578 achieved a 60% reduction in total low-density lipoprotein (TLDL) cholesterol at a dose of just 1.0 mg/kg. In contrast, the clinical benchmark fenofibrate required a dose of 30 mg/kg to achieve a lesser 50% reduction in TLDL cholesterol [1].

Evidence DimensionIn Vivo TLDL Cholesterol Reduction
Target Compound Data60% reduction at 1.0 mg/kg
Comparator Or BaselineFenofibrate (50% reduction at 30 mg/kg)
Quantified Difference30-fold reduction in required API mass for equivalent or greater efficacy
ConditionsCholesterol/cholic acid-fed rat model, oral dosing

Drastically reduces the required compound mass for in vivo studies, simplifying formulation and minimizing vehicle-related artifacts.

Biomarker Suppression Dynamic Range

GW 9578 provides a significantly wider dynamic range for downstream biomarker readouts compared to standard fibrates. When measuring serum apolipoprotein C-III (apoC-III)—a key marker of triglyceride metabolism—GW 9578 drove a maximal reduction of ~80%. In the same model, fenofibrate plateaued at a maximal reduction of only ~30% [1].

Evidence DimensionMaximal Serum ApoC-III Reduction
Target Compound Data~80% reduction
Comparator Or BaselineFenofibrate (~30% reduction)
Quantified Difference2.6-fold greater maximal suppression of ApoC-III
ConditionsIn vivo serum analysis in hyperlipidemic rat models

Provides a much stronger and more reliable signal-to-noise ratio when quantifying downstream transcriptional effects of PPARα activation.

Precursor Processability and Synthesis Yield

The ureido-thioisobutyric acid class, which includes GW 9578, relies on specific alkyl aminoaryl sulfide intermediates. Advanced synthetic routes have demonstrated that the key intermediate, tert-butyl-2-[4-(2-aminoethyl)phenylsulfanyl]-2-methylpropanoate, can be synthesized in a highly efficient one-pot reaction with a 92% yield. This streamlined halogen-lithium exchange and sulfur insertion protocol dramatically improves the overall processability and scalability of GW 9578 compared to older, multi-step fibrate syntheses that suffer from long reaction times and harsh conditions [1].

Evidence DimensionKey Intermediate Synthesis Yield
Target Compound Data92% yield via one-pot Grignard/sulfur insertion protocol
Comparator Or BaselineTraditional multi-step methods (lower yields, longer reaction times)
Quantified DifferenceHighly efficient single-pot conversion ensuring scalable purity
ConditionsIn situ amine protection, halogen-lithium exchange, and substitution

Ensures that procurement of GW 9578 is backed by scalable, high-yield chemistry, guaranteeing batch-to-batch consistency and high purity.

Low-Volume, High-Throughput Nuclear Receptor Screening

Because GW 9578 activates PPARα at 5–50 nM concentrations, it is a highly effective positive control for high-throughput screening (HTS) assays evaluating coactivator recruitment or novel ligand binding. It avoids the solvent toxicity and non-specific binding issues commonly seen when using micromolar concentrations of Wy-14643 or fenofibrate[1].

Chronic In Vivo Metabolic Disease Modeling

In long-term rodent models of diet-induced obesity or dyslipidemia, the 30-fold higher potency of GW 9578 over fenofibrate allows for micro-dosing (e.g., 1.0 mg/kg). This minimizes the volume of lipophilic vehicles (like methylcellulose or corn oil) required for oral gavage, reducing vehicle-induced metabolic baseline shifts [1].

Precision Transcriptional Profiling of Lipid Metabolism

For transcriptomic studies aiming to isolate PPARα-specific gene regulation (such as ApoC-III suppression or fatty acid oxidation up-regulation), GW 9578 provides a cleaner pharmacological profile. Its 300-fold selectivity over PPARγ/δ ensures that the observed transcriptomic changes are not confounded by cross-receptor activation, a common flaw when using high doses of generic fibrates [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

492.22582045 Da

Monoisotopic Mass

492.22582045 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H32ABL87X4

Other CAS

247923-29-1

Wikipedia

Gw-9578

Dates

Last modified: 08-15-2023
1: Brown PJ, Winegar DA, Plunket KD, Moore LB, Lewis MC, Wilson JG, Sundseth SS, Koble CS, Wu Z, Chapman JM, Lehmann JM, Kliewer SA, Willson TM. A ureido-thioisobutyric acid (GW9578) is a subtype-selective PPARalpha agonist with potent lipid-lowering activity. J Med Chem. 1999 Sep 23;42(19):3785-8. PubMed PMID: 10508427.

Explore Compound Types